molecular formula C6H7ClN2O2S B015370 5-Amino-2-chlorobenzenesulfonamide CAS No. 2015-19-2

5-Amino-2-chlorobenzenesulfonamide

Cat. No. B015370
CAS RN: 2015-19-2
M. Wt: 206.65 g/mol
InChI Key: FDDSVQLOFIBCDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multi-step chemical processes, including reductive acylation, chlorosulfonation-amidation, and hydrolysis, among others. For example, a novel synthesis of 2-amino-5-methanesulfonylaminobenzenesulfonamide, a compound with structural similarities, was described to proceed through five steps with a 41% overall yield, starting from 4-nitroaniline (Dragovich et al., 2008).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been extensively studied through methods such as X-ray crystallography. These studies reveal the precise arrangement of atoms within the molecules and the geometry of their bonds, highlighting the sterically hindered nature of some sulfonamide molecules (Rublova et al., 2017).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including direct N-alkylation, demonstrating a capacity for the recognition of different types of amino groups. This versatility underscores the potential of 5-Amino-2-chlorobenzenesulfonamide in synthetic chemistry (Lu et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility and crystallinity, play a crucial role in their applications and effectiveness. These properties can be influenced by the molecular structure and the presence of functional groups, as seen in studies involving the crystal structure of related compounds (Kovalchukova et al., 2013).

Chemical Properties Analysis

Sulfonamide derivatives exhibit a wide range of chemical properties, including inhibitory activities against various biological targets. For instance, some compounds have been found to inhibit carbonic anhydrase isoforms, showcasing the potential therapeutic applications of sulfonamides (Sethi et al., 2013).

Future Directions

While specific future directions for 5-Amino-2-chlorobenzenesulfonamide are not mentioned in the retrieved sources, the compound’s antibacterial properties make it a subject of interest in the field of medicinal chemistry .

properties

IUPAC Name

5-amino-2-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDSVQLOFIBCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173976
Record name 5-Amino-2-chlorobenzenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-chlorobenzenesulfonamide

CAS RN

2015-19-2
Record name 5-Amino-2-chlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2015-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-chlorobenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2-chlorobenzenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2-chlorobenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINO-2-CHLOROBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6X4C839EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Zhou, FF Meng, XW Hua, YH Li, B Liu… - Journal of agricultural …, 2020 - ACS Publications
… To 20 mL of a glacial acetic acid solution with 0.5 g of 5-amino-2-chlorobenzenesulfonamide 3 was added 1.0 equiv of 2,5-dimethoxytetrahydrofuran 17. The mixture was heated to …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
L Pan, Y Jiang, Z Liu, XH Liu, Z Liu, G Wang… - European journal of …, 2012 - Elsevier
… To a mixture of 5-amino-2-chlorobenzenesulfonamide (1.24 g, 6.0 mmol) and Et 3 N (0.67 g, 6.6 mmol) in 60 mL of THF at 0 C, was added dropwise acyl chloride (6.5 mmol). The …
S Zhou, LT Zhao, FF Meng, XW Hua… - Pest Management …, 2022 - Wiley Online Library
… After completion, the filtrate was evaporated to obtain a light yellow solid 5-amino-2-chlorobenzenesulfonamide (4). Compound 14 was obtained by the same procedure. …
FF Meng, L Wu, YC Gu, S Zhou, YH Li, MG Chen… - RSC …, 2020 - pubs.rsc.org
… 2-chloro-5-nitrobenzenesulfonamide 3 was prepared by referring to a previously reported procedure, 13 5-amino-2-chlorobenzenesulfonamide 4 was synthesized according to the …
Number of citations: 8 0-pubs-rsc-org.brum.beds.ac.uk

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